molecular formula C9H13NO3 B1279796 N-(1-Hydroxy-2-butyl)furan-2-carboxamide CAS No. 791832-35-4

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

Cat. No. B1279796
CAS RN: 791832-35-4
M. Wt: 183.2 g/mol
InChI Key: ZXOGLYJDOSXQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Hydroxy-2-butyl)furan-2-carboxamide” is a chemical compound with the molecular formula C9H13NO3 . It is a complex and versatile material that exhibits intriguing properties, making it valuable for studies in various fields like medicine, chemistry, and materials science.


Synthesis Analysis

A new series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been prepared in good yields using simple procedures . The strategy was to synthesize compounds containing functional groups that are known to exhibit significant bioactivity .


Molecular Structure Analysis

The molecular structure of “N-(1-Hydroxy-2-butyl)furan-2-carboxamide” can be determined using various spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The reactions of furan-2-carboxamide derivatives were executed under both conventional and microwave irradiation conditions . The synthesis of target compounds is confirmed by spectroscopic techniques: IR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Hydroxy-2-butyl)furan-2-carboxamide” can be determined using various techniques. For instance, its molecular weight, density, melting point, boiling point, and other properties can be obtained .

Scientific Research Applications

Antibacterial Agents

N-(1-Hydroxy-2-butyl)furan-2-carboxamide: has been studied for its potential as an antibacterial agent. The furan ring is known for its presence in compounds that exhibit antibacterial activity against both gram-positive and gram-negative bacteria . This compound’s structure allows for the synthesis of novel derivatives that can be potent against resistant microbial strains, addressing the global issue of antibiotic resistance.

Antifungal Applications

Similar to its antibacterial properties, this furan derivative also shows promise in antifungal research. Furan compounds can be effective in treating fungal infections, offering an alternative to traditional antifungal medications, which are often limited by their side effects and the development of resistance .

Antiviral Research

The furan nucleus is a common feature in many antiviral drugsN-(1-Hydroxy-2-butyl)furan-2-carboxamide could be a precursor in synthesizing new molecules with potential antiviral activities, especially in the wake of emerging viral diseases where new treatments are urgently needed .

Anti-Inflammatory and Analgesic Properties

Research into furan derivatives has revealed their potential in developing anti-inflammatory and analgesic drugs. The unique structure of N-(1-Hydroxy-2-butyl)furan-2-carboxamide may contribute to the synthesis of new medications that can manage pain and inflammation with fewer side effects than existing drugs .

Anticancer Research

Furan derivatives have been recognized for their anticancer properties. The ability of N-(1-Hydroxy-2-butyl)furan-2-carboxamide to be modified into various analogs makes it a valuable candidate for creating new chemotherapeutic agents that could target specific cancer cells with high precision .

Neuroprotective Effects

The compound’s potential neuroprotective effects make it a subject of interest in the treatment of neurodegenerative diseases. By modifying the furan ring, researchers aim to develop drugs that can protect nerve cells from damage or degeneration .

Cardiovascular Applications

Furan derivatives have been associated with cardiovascular benefits, such as antihypertensive effectsN-(1-Hydroxy-2-butyl)furan-2-carboxamide could lead to the development of new drugs that help manage blood pressure and prevent heart diseases .

Chemotherapeutic Synthesis

The compound’s versatility in chemical reactions makes it a key player in the synthesis of various chemotherapeutic agents. Its ability to form different analogs allows for the exploration of new treatments for a range of diseases, potentially improving efficacy and reducing side effects .

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGLYJDOSXQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.